Structural Uniqueness: N1-Pyrrolidinyl-Ethyl vs. N1-Octyl in Icmt Inhibitor Scaffolds
No peer-reviewed biological data are available for this compound. However, its N1-(2-oxo-2-pyrrolidin-1-yl)ethyl substituent represents a significant structural departure from the well-characterized Icmt inhibitor Cysmethynil (IC50 ≈ 2.4 μM), which bears an N1-octyl chain . The pyrrolidinyl-ethyl group introduces a tertiary amide motif that could alter lipophilicity (cLogP), hydrogen-bonding capacity, and metabolic stability relative to simple alkyl congeners. Any claims of differential biological activity require experimental validation.
| Evidence Dimension | N1-substituent identity (structural differentiation only; no biological data for target compound) |
|---|---|
| Target Compound Data | N1-(2-oxo-2-pyrrolidin-1-yl)ethyl group; nominal MW 407.53 Da |
| Comparator Or Baseline | Cysmethynil: N1-octyl chain; IC50 = 2.4 μM (Icmt); cLogP ~5.5 |
| Quantified Difference | Biological activity for target compound unknown; structural difference in N1-substituent alone cannot predict potency shift |
| Conditions | No assay data exist for the target compound |
Why This Matters
Procurement for Icmt-focused programs must not assume equipotency with Cysmethynil; the altered N1-group may confer different target selectivity or pharmacokinetics that require de novo profiling.
